molecular formula C22H26F3N5O2S B2983122 1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea CAS No. 921877-04-5

1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea

Cat. No.: B2983122
CAS No.: 921877-04-5
M. Wt: 481.54
InChI Key: RJZFGWOKEGWTII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several rings: a cyclopentyl ring, a thiazole ring, and a piperazine ring. These rings could influence the compound’s shape and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Analysis : Tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents, similar in structure to the compound , have been synthesized and analyzed using spectroscopic methods. These studies included 1H, 13C NMR, and IR spectroscopies, providing insights into the molecular structure and behavior of such compounds (Iriepa & Bellanato, 2013).

  • Stereochemical Studies : Research on urea derivatives from amino-methyl-cyclopentanols and cyclohexanols with phenyl isocyanate highlighted the importance of stereochemistry in these compounds. Such studies are crucial for understanding the 3D arrangements and potential reactivity of molecules similar to the one mentioned (Fülöp, Bernáth, & Sohár, 1985).

Biological Applications

  • Antifungal Activity : Certain urea derivatives have shown promising antifungal properties. Research comparing these compounds with standard fungicides against organisms like A. niger and F. oxyporum suggests potential applications in agriculture and medicine (Mishra, Singh, & Wahab, 2000).

  • Antimicrobial and Anticancer Activity : Novel urea and thiourea derivatives containing benzimidazole have been synthesized and evaluated as potential anticancer agents. These compounds showed significant cytotoxicity against breast cancer cell lines, indicating their potential in cancer therapy (Siddig et al., 2021).

  • Synthesis and Biological Evaluation : Hybrid molecules containing penicillanic or cephalosporanic acid moieties synthesized via microwave-assisted methods showed antimicrobial, antilipase, and antiurease activities. Such compounds illustrate the diverse biological activities achievable with urea derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s hard to predict the mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Highly reactive compounds can be hazardous to handle, and compounds with biological activity could have toxic effects. Without specific information on this compound, it’s hard to assess its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a material, future research could involve studying its properties and potential applications .

Properties

IUPAC Name

1-cyclopentyl-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O2S/c23-22(24,25)15-4-3-7-18(12-15)29-8-10-30(11-9-29)19(31)13-17-14-33-21(27-17)28-20(32)26-16-5-1-2-6-16/h3-4,7,12,14,16H,1-2,5-6,8-11,13H2,(H2,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZFGWOKEGWTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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